![molecular formula C12H18N6O5 B155159 H-Gly-Gly-His-Gly-OH CAS No. 128114-56-7](/img/structure/B155159.png)
H-Gly-Gly-His-Gly-OH
Overview
Description
“H-Gly-Gly-His-Gly-OH” is a peptide composed of two glycine (Gly) residues and one histidine (His) residue . It is used in research and has the ability to detect and remove the concentration of Cu2+ ions in wastewater by forming a tripeptide complex with copper and nickel ions .
Synthesis Analysis
Peptide synthesis involves overcoming two main obstacles: the statistical nature of peptide formation and the reactivity of carboxyl acids and amines . The synthesis of a peptide like “H-Gly-Gly-His-Gly-OH” would require selective acylation of a free amine and activation of a designated carboxyl function .Molecular Structure Analysis
The molecular formula of “H-Gly-Gly-His-Gly-OH” is C10H15N5O4, and it has a molecular weight of 269.26 . The InChI key is PDAWDNVHMUKWJR-ZETCQYMHSA-N .Physical And Chemical Properties Analysis
“H-Gly-Gly-His-Gly-OH” has a density of 1.44 g/cm3, a boiling point of 856.7ºC at 760 mmHg, and a melting point of 224ºC . Its flash point is 471.9ºC .Scientific Research Applications
Metal Ion Binding
H-Gly-Gly-His-Gly-OH, also known as Gly-Gly-His or GGH, is known for its ability to bind with metal ions such as copper (Cu II) and nickel (Ni II) . This property makes it useful in various fields of research.
Protein Crosslinking
The Ni (II) complex of GGH has been shown to mediate protein crosslinking by oxidants . This can be particularly useful in the study of protein structures and interactions.
Biosensors
GGH has been used in biosensors for the electrochemical detection of Cu (II) ions . This application is significant in environmental monitoring and medical diagnostics.
Membrane Interaction Studies
His-rich peptides, including GGH, have been studied for their interaction with cellular membranes . Understanding these interactions can provide insights into various biological processes and could lead to the development of new therapeutic strategies.
Research Material Supplier
H-Gly-Gly-His-Gly-OH is supplied by various biochemical product companies for use in scientific research . It’s available in different forms and purities to meet the diverse needs of researchers.
Safety And Hazards
The safety data sheet for a similar peptide, “H-His-Gly-Gly-OH”, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGNJJXHZZTKQI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926075 | |
Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Gly-His-Gly-OH | |
CAS RN |
128114-56-7 | |
Record name | N-(N-(N-Glycylglycyl)-L-histidyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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